

# biological activity of 4-Iodophenoxyacetic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Iodophenoxyacetic acid**

Cat. No.: **B156795**

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **4-Iodophenoxyacetic Acid**: From Phytoregulation to Therapeutic Potential

## Abstract

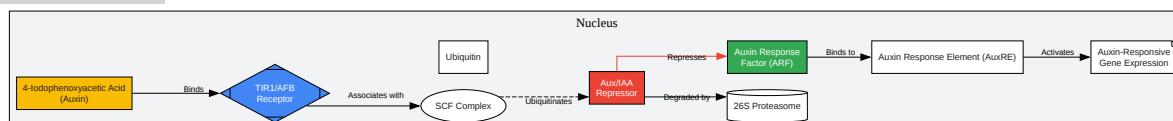
**4-Iodophenoxyacetic acid** is a halogenated derivative of phenoxyacetic acid with a diverse and not yet fully elucidated range of biological activities. While its role as a synthetic auxin in plant physiology is well-established, promoting cell division and differentiation, its potential applications in mammalian systems are an emerging area of scientific inquiry.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known and hypothesized biological activities of **4-Iodophenoxyacetic acid** and its structural analogs. We will delve into its established function as a plant growth regulator, explore its investigational potential as an anti-inflammatory and anti-cancer agent, and discuss a theoretical framework for its interaction with thyroid hormone pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation into its therapeutic promise.

## Part 1: Physicochemical Properties and Synthetic Utility

**4-Iodophenoxyacetic acid** is an aromatic carboxylic acid distinguished by an iodine atom on the phenyl ring. This iodine substituent significantly influences its chemical reactivity and biological interactions. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.<sup>[2]</sup> Its structural features make it a versatile building block for creating more complex and biologically active molecules.<sup>[3]</sup>

Table 1: Physicochemical Properties of **4-Iodophenoxyacetic Acid**

| Property          | Value                                         | Source(s) |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub> | [4][5]    |
| Molecular Weight  | 262.04 g/mol                                  | [3][4]    |
| CAS Number        | 1798-06-7                                     | [3][4]    |
| Appearance        | Beige to cream or pale brown powder           | [3][5]    |
| Melting Point     | 136-143 °C                                    | [2][5]    |
| IUPAC Name        | 2-(4-iodophenyl)acetic acid                   | [4][6]    |
| SMILES            | C1=CC(=CC=C1CC(=O)O)I                         | [4][7]    |


## Part 2: Established Biological Activity: Phytohormonal Effects

The most well-characterized biological function of **4-Iodophenoxyacetic acid** is its activity as a plant growth regulator, where it acts as a synthetic auxin.<sup>[1]</sup> Auxins are a class of phytohormones that, at appropriate concentrations, control nearly every aspect of plant growth and development, including cell division, expansion, and differentiation.<sup>[8]</sup>

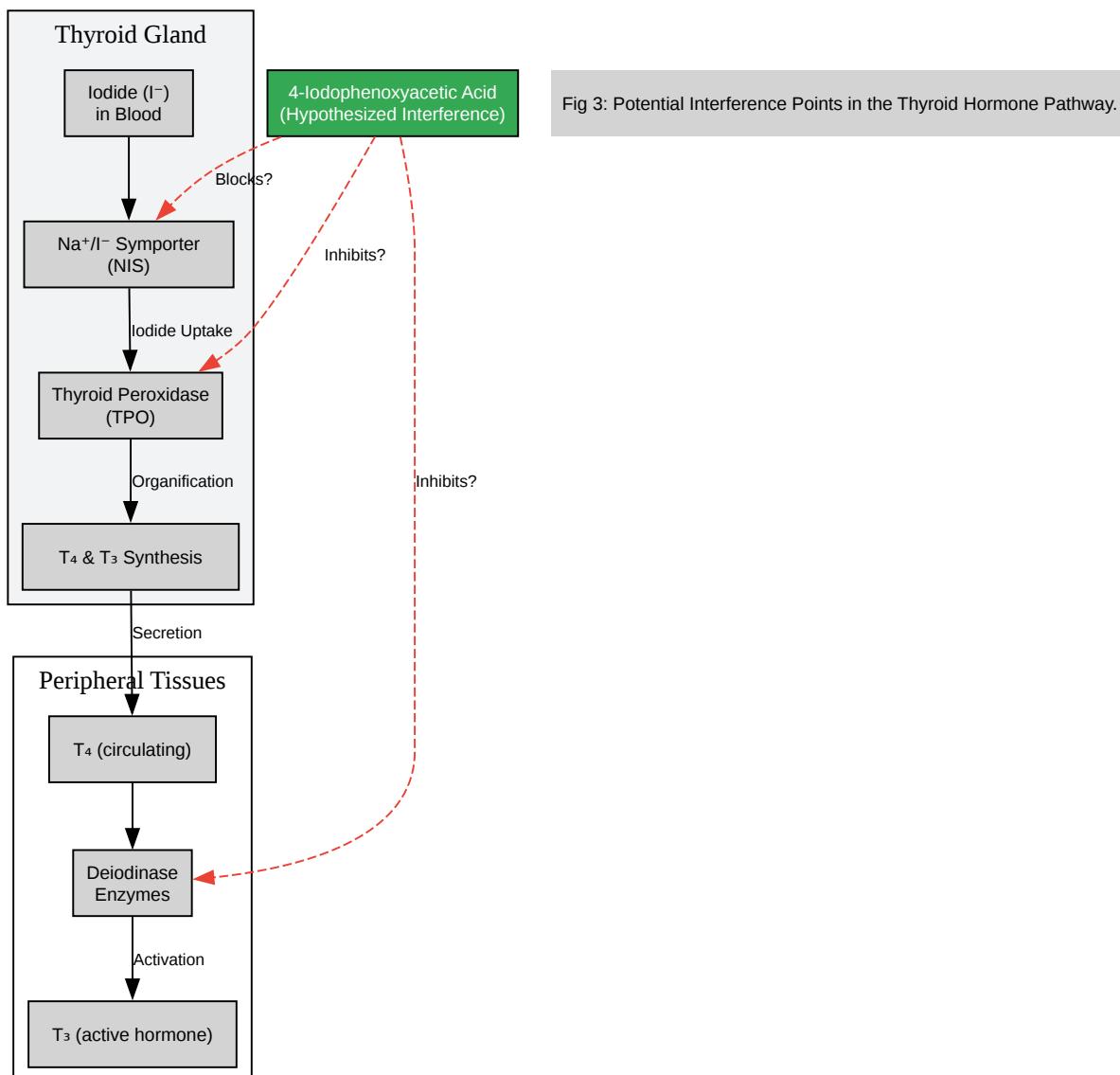
### Mechanism as an Auxin Analog

Natural auxins, such as Indole-3-acetic acid (IAA), and synthetic analogs like **4-Iodophenoxyacetic acid**, function by mediating the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors.<sup>[9]</sup> This interaction leads to the degradation of the Aux/IAA repressors, thereby activating the expression of auxin-responsive genes that drive plant growth processes. Synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) persist longer in the plant than natural auxins, which can lead to continuous stimulation of these pathways.<sup>[10]</sup> **4-Iodophenoxyacetic acid** exhibits similar activity, accelerating cell division and differentiation, which is utilized commercially to promote blossoming, enhance fruit set, and prevent premature fruit drop.<sup>[1]</sup>

Fig 1: Canonical Auxin Signaling Pathway.

[Click to download full resolution via product page](#)**Fig 1: Canonical Auxin Signaling Pathway.**


## Part 3: Investigational Therapeutic Activities in Mammalian Systems


While its role in agriculture is clear, preliminary research and structural analogies suggest that **4-Iodophenoxyacetic acid** and related compounds may possess therapeutic potential in mammalian systems, particularly in the realms of anti-inflammatory and anti-cancer activity.

### Section 3.1: Anti-inflammatory Potential via Phospholipase A<sub>2</sub> Inhibition

A plausible mechanism for the potential anti-inflammatory effects of **4-Iodophenoxyacetic acid** is the inhibition of Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) enzymes. PLA<sub>2</sub> plays a critical role in initiating the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid.[11] Arachidonic acid is the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[12] Therefore, inhibiting PLA<sub>2</sub> is a key therapeutic strategy for controlling inflammation.[13]

The rationale for this hypothesis stems from the known activity of similar compounds. For instance, p-bromophenacyl bromide, another halogenated aromatic compound, is an irreversible inhibitor of extracellular PLA<sub>2</sub>.[14] The structural similarities suggest that **4-Iodophenoxyacetic acid** could also interact with the active site of PLA<sub>2</sub>, warranting direct investigation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. plantmedia.com [plantmedia.com]
- 2. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodophenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-Iodophenylacetic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. PubChemLite - 4-iodophenylacetic acid (C8H7IO2) [pubchemlite.lcsb.uni.lu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 4-Iodophenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156795#biological-activity-of-4-iodophenoxyacetic-acid\]](https://www.benchchem.com/product/b156795#biological-activity-of-4-iodophenoxyacetic-acid)

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)